

Application Notes and Protocols for Fmoc-Cycloleucine in Bioconjugation and Labeling

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Compound of Interest

Compound Name: **Fmoc-cycloleucine**

Cat. No.: **B557860**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **Fmoc-cycloleucine**, a synthetic amino acid derivative, in the fields of bioconjugation and labeling. The unique structural properties of cycloleucine, when incorporated into peptides, offer significant advantages for the development of novel therapeutics, diagnostic tools, and research reagents.

Introduction to Fmoc-Cycloleucine

Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a valuable building block in solid-phase peptide synthesis (SPPS).^{[1][2]} Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard for the temporary protection of the N-terminus during peptide chain elongation.^{[3][4]} The defining feature of this amino acid is its cyclic cyclopentane side chain, which imparts significant conformational constraints on the peptide backbone. This rigidity can enhance the stability, bioavailability, and target affinity of the resulting peptide.^[1]

Application Notes

The primary application of **Fmoc-cycloleucine** in bioconjugation and labeling lies in its incorporation into peptide sequences to create more robust and specific molecules. The resulting cycloleucine-containing peptides can then be conjugated to various payloads, such as fluorescent dyes, radioisotopes, or therapeutic agents.

Key Applications:

- Enhanced Proteolytic Stability: The sterically hindered nature of the cycloleucine residue can protect the peptide backbone from degradation by proteases. This increased stability is a critical attribute for therapeutic peptides, leading to a longer half-life *in vivo*.
- Conformational Rigidity and Target Affinity: The cyclic side chain of cycloleucine restricts the conformational freedom of the peptide. This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding to its target, potentially resulting in higher affinity and specificity.^[5]
- Improved Bioavailability: By enhancing stability and potentially influencing membrane permeability, the incorporation of cycloleucine can contribute to improved oral bioavailability of peptide-based drugs.^{[1][6]}
- Drug Development: **Fmoc-cycloleucine** is utilized in the design of peptide-based therapeutics, particularly in areas like oncology and infectious diseases, to improve the efficacy of drug candidates.^[1]
- Biomaterial and Drug Delivery Systems: This compound is also employed in the design of biomaterials and drug delivery systems due to its ability to form stable interactions with biological molecules.^[1]
- Research in Protein Folding: The conformational constraints imposed by cycloleucine make it a useful tool for studying protein folding and stability.^[1]

Quantitative Data

The following table summarizes the key physicochemical properties of **Fmoc-cycloleucine**.

Property	Value	Reference
CAS Number	117322-30-2	[2] [7]
Molecular Formula	C21H21NO4	[1] [8]
Molecular Weight	351.4 g/mol	[1] [8]
Appearance	White to off-white powder	[1]
Purity	≥ 99% (HPLC)	[1]
Melting Point	182 - 191 °C	[1]
Storage Temperature	0-8 °C	[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cycloleucine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating **Fmoc-cycloleucine** into a growing peptide chain on a solid support using Fmoc-based chemistry.

Materials:

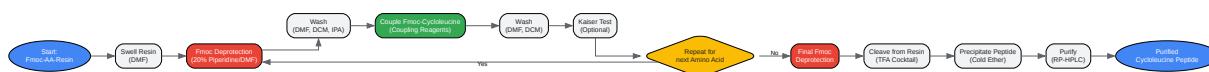
- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)
- **Fmoc-cycloleucine**
- Other Fmoc-protected amino acids
- Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
- Coupling reagents:
 - Option A: HOBT (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide)
 - Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

- Washing solvents: DMF, dichloromethane (DCM), isopropyl alcohol (IPA)
- Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Diethyl ether (cold)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[9]
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM and IPA.[10]
- Coupling of **Fmoc-Cycloleucine**:
 - In a separate vial, dissolve **Fmoc-cycloleucine** (3 equivalents relative to resin loading) and the coupling reagents in DMF.
 - Option A: Add HOBT (3 eq.) and then DIC (3 eq.). Pre-activate for 5-10 minutes.
 - Option B: Add HATU (3 eq.) and DIPEA (6 eq.).
 - Add the activated **Fmoc-cycloleucine** solution to the deprotected resin.
 - Agitate the reaction mixture at room temperature for 2-4 hours.[9]

- **Washing:** Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).^[9]
- **Confirmation of Coupling (Optional):** Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
- **Chain Elongation:** Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- **Final Fmoc Deprotection:** After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- **Cleavage and Deprotection:**
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the peptide under vacuum.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Caption: Workflow for Solid-Phase Peptide Synthesis of a Cycloleucine-Containing Peptide.

Protocol 2: General Bioconjugation of a Cycloleucine-Containing Peptide to a Fluorescent Dye

This protocol provides a general method for labeling the N-terminus of a purified cycloleucine-containing peptide with an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester).

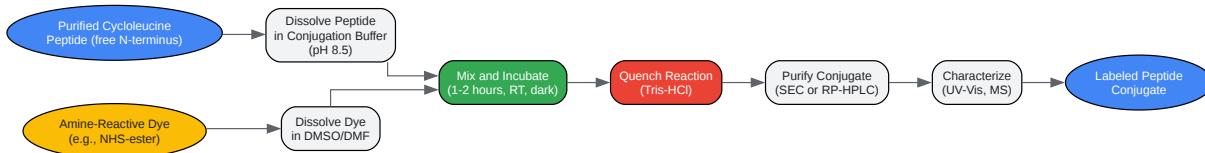
Materials:

- Purified cycloleucine-containing peptide with a free N-terminal amine
- Amine-reactive fluorescent dye (e.g., FITC, TAMRA-NHS ester)
- Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Solvent for dye: Anhydrous dimethyl sulfoxide (DMSO) or DMF
- Size-exclusion chromatography (SEC) column (e.g., PD-10) or RP-HPLC for purification

Procedure:

- Peptide Preparation: Dissolve the purified cycloleucine-containing peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
- Dye Preparation: Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - While gently vortexing the peptide solution, add a 10-20 fold molar excess of the dissolved dye.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.[9]
- Purification of the Labeled Peptide:
 - Separate the labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
 - Alternatively, purify the conjugate using RP-HPLC.
- Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.



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Caption: General Workflow for N-terminal Labeling of a Cycloleucine-Containing Peptide.

Conclusion

Fmoc-cycloleucine is a powerful tool for peptide chemists and drug developers. Its incorporation into peptides provides a route to creating molecules with enhanced stability, conformational rigidity, and potentially improved therapeutic properties. The protocols outlined above provide a framework for the synthesis and subsequent labeling of cycloleucine-containing peptides, enabling their application in a wide range of bioconjugation and research contexts.

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